Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane

Bench-stable reagent Peterson olefination Handling convenience

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane, systematically named 2,2-bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6; molecular formula C₁₀H₂₄S₂Si₂; MW 264.59 g/mol), is a geminal bis-silylated 1,3-dithiane derivative belonging to the class of α-silyl carbanion precursors. It exists as a crystalline solid at ambient temperature (mp 29–31 °C) and is explicitly characterized as a bench-stable reagent.

Molecular Formula C10H24S2Si2
Molecular Weight 264.6 g/mol
CAS No. 13411-46-6
Cat. No. B083019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane
CAS13411-46-6
Molecular FormulaC10H24S2Si2
Molecular Weight264.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1(SCCCS1)[Si](C)(C)C
InChIInChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3
InChIKeyPYMKPNBNDUHBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6): A Bench-Stable Dual-Silyl Dithiane Reagent for Catalytic Peterson Olefination — Procurement-Relevant Baseline


Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane, systematically named 2,2-bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6; molecular formula C₁₀H₂₄S₂Si₂; MW 264.59 g/mol), is a geminal bis-silylated 1,3-dithiane derivative belonging to the class of α-silyl carbanion precursors [1]. It exists as a crystalline solid at ambient temperature (mp 29–31 °C) and is explicitly characterized as a bench-stable reagent [1][2]. Its core synthetic utility resides in serving as a shelf-stable surrogate for 2-lithio-2-trimethylsilyl-1,3-dithiane, enabling catalytic Peterson olefination with carbonyl electrophiles to generate ketene dithioacetals without requiring stoichiometric strong bases or cryogenic lithiation conditions [1][3].

Why 2,2-Bis(trimethylsilyl)-1,3-dithiane Cannot Be Replaced by Mono-Silyl, 2-Chloro, or Parent 1,3-Dithiane Analogs in Procurement Decisions


In-class substitution of 2,2-bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6) with its closest structural analogs—2-trimethylsilyl-1,3-dithiane (CAS 13411-42-2), 2-chloro-1,3-dithiane, or parent 1,3-dithiane—introduces fundamentally different reaction manifolds that cannot be interchanged without altering synthetic strategy, reagent handling, and functional group compatibility. The mono-silyl analog (CAS 13411-42-2) is a liquid that must be deprotonated with stoichiometric strong bases (n-BuLi or t-BuLi at −78 °C) to generate the reactive 2-lithio-2-trimethylsilyl-1,3-dithiane intermediate, imposing cryogenic handling, moisture sensitivity, and limited functional group tolerance [1][2]. 2-Chloro-1,3-dithiane operates via an electrophilic activation pathway requiring acid-mediated conditions, addressing a different reactivity paradigm entirely [3]. The parent 1,3-dithiane lacks silicon-directed reactivity and cannot participate in Peterson olefination. Critically, in multicomponent linchpin coupling applications, 2-(trimethylsilyl)- and 2-(triethylsilyl)-1,3-dithiane have been shown to afford lower product yields compared to alternative silyl dithiane architectures, directly disqualifying them as functional replacements in complex fragment couplings [2].

Quantitative Differentiation Evidence for 2,2-Bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6) Versus Closest Analogs


Bench-Stability and Physical Form: Crystalline Solid (mp 29–31 °C) vs. Air/Moisture-Sensitive Liquid Mono-Silyl Analog

2,2-Bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6) is a crystalline solid with a melting point of 29–31 °C, explicitly characterized in the primary literature as a 'bench-stable reagent' that can be stored and handled under ambient conditions without special precautions [1][2]. In direct contrast, the mono-silyl analog 2-trimethylsilyl-1,3-dithiane (CAS 13411-42-2) is a liquid (bp 54–55 °C / 0.17 mmHg; density 1.014 g/mL at 25 °C) that serves as a precursor to the air- and moisture-sensitive 2-lithio-2-trimethylsilyl-1,3-dithiane intermediate, which must be generated and used in situ under strictly anhydrous, cryogenic (−78 °C) conditions [3][4].

Bench-stable reagent Peterson olefination Handling convenience Long-term storage

Catalytic vs. Stoichiometric Activation: TMSOK/Bu₄NCl or Fluoride Ion (Catalytic) vs. Stoichiometric n-BuLi/t-BuLi (−78 °C) for Mono-Silyl Analog

The 2,2-bis(trimethylsilyl)-1,3-dithiane reagent can be activated for Peterson olefination under catalytic conditions using either TMSOK/Bu₄NCl or fluoride ion (e.g., nBu₄NF, CsF) as promoter of α-silyl carbanion formation, thereby generating ketene dithioacetals without stoichiometric strong bases [1]. In contrast, the mono-silyl analog 2-trimethylsilyl-1,3-dithiane requires stoichiometric deprotonation with n-BuLi (1.1 equiv.) or t-BuLi in HMPA/THF at −78 °C to generate 2-lithio-2-trimethylsilyl-1,3-dithiane, consuming one equivalent of strong base per reaction and limiting functional group compatibility [2][3]. The catalytic activation mode of the bis-silyl compound is explicitly positioned in the literature as a 'milder method to access α-silyl carbanions' that addresses the 'necessity of large quantities of reagents' and consequent 'functional group tolerance' issues plaguing stoichiometric approaches [1].

Catalytic Peterson olefination Mild activation Functional group tolerance Lewis base catalysis

Synthesis Efficiency: One-Step, Quantitative Yield from 1,3-Dithiane vs. Multi-Step Lithiation-Alkylation for Mono-Silyl Analog

2,2-Bis(trimethylsilyl)-1,3-dithiane is synthesized directly from 1,3-dithiane in a single step using adapted Vilsmeier conditions, achieving quantitative yield as confirmed by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy [1]. The 2015 Manvar procedure similarly reports 'excellent yield' in one step from 1,3-dithiane [2]. In comparison, 2-trimethylsilyl-1,3-dithiane is typically prepared via a two-step sequence: lithiation of 1,3-dithiane with n-BuLi followed by quenching with trimethylsilyl chloride (TMSCl), or via the Hwu 'counterattack reagent' method using hexamethyldisilane and BuLi/HMPA [3]. The bis-silyl compound thus offers superior atom economy and step efficiency in its preparation.

One-step synthesis Quantitative yield Procurement efficiency Reagent preparation

Superior Performance in Multicomponent Linchpin Couplings: Higher Yields vs. Mono- and Triethylsilyl Analogs

In the landmark 1997 JACS paper on multicomponent linchpin couplings of silyl dithianes, the authors explicitly state that '2-(trimethylsilyl)- and 2-(triethylsilyl)-1,3-dithiane afforded lower yields of coupling products' in preliminary studies, leading them to adopt 2-tert-(butyldimethylsilyl)-1,3-dithiane (TBS-dithiane) as the optimal substrate for one-flask linchpin coupling with two different electrophiles via solvent-controlled Brook rearrangement [1]. The 2,2-bis(trimethylsilyl)-1,3-dithiane architecture, bearing a geminal bis-silyl substitution pattern, provides a distinct electronic and steric environment at the dithiane C-2 position that avoids the yield-limiting behavior observed with mono-trialkylsilyl analogs. The TBS-dithiane variant achieved unsymmetrical bisalkylated products in 56–74% isolated yields across diverse electrophile pairings [1].

Multicomponent linchpin coupling Brook rearrangement Complex molecule synthesis Fragment union

Dual Silyl Architecture Enabling Selective Functionalization: Sequential Desilylation Not Accessible with Mono-Silyl 1,3-Dithiane

The geminal bis(trimethylsilyl) substitution pattern at the dithiane C-2 position enables selective, sequential functionalization that is structurally impossible with the mono-silyl analog. Protodesilylation studies on substituted silyl dithianes demonstrate that selective functionalization of 2,2-bis(trimethylsilyl) derivatives can be efficiently achieved with clean retention of configuration [1]. The presence of two chemically distinct (though symmetrically equivalent) silyl groups allows for potential stepwise activation: one silyl group can be selectively removed or functionalized while the second remains available for subsequent Peterson olefination or Brook rearrangement chemistry. The mono-silyl analog 2-trimethylsilyl-1,3-dithiane (CAS 13411-42-2) possesses only one silyl group, permitting only a single activation event before the dithiane reverts to the parent 1,3-dithiane reactivity profile [2].

Selective functionalization Sequential desilylation Dual activation α-Silyl carbanion

Broad Carbonyl Substrate Scope in Catalytic Peterson Olefination: Aromatic, Heteroaromatic, and Aliphatic Aldehydes/Ketones

The 2015 study by Manvar and O'Shea explicitly demonstrates that 2,2-bis(trimethylsilyl)-1,3-dithiane-mediated catalytic Peterson olefination is successful across a broad range of carbonyl substrates, including aromatic aldehydes, heteroaromatic aldehydes, aliphatic aldehydes, and ketones [1]. This substrate scope is achieved under the mild, catalytic TMSOK/Bu₄NCl or fluoride ion conditions unique to the bis-silyl reagent. In contrast, 2-lithio-2-trimethylsilyl-1,3-dithiane (derived from the mono-silyl analog) reacts with aldehydes and ketones to afford ketene thioacetals 'directly in good yields' but the scope is constrained by the strong basicity of the lithiated intermediate, which limits compatibility with enolizable and base-sensitive substrates [2]. The catalytic activation mode of the bis-silyl compound avoids this limitation.

Substrate scope Aldehyde olefination Ketone olefination Heteroaromatic aldehydes

Procurement-Driven Application Scenarios for 2,2-Bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6) Based on Verified Differentiation Evidence


Catalytic Peterson Olefination in Medicinal Chemistry Library Synthesis with Base-Sensitive Substrates

When constructing ketene dithioacetal intermediates from heteroaromatic or base-sensitive aldehydes—common in medicinal chemistry fragment elaboration—2,2-bis(trimethylsilyl)-1,3-dithiane (CAS 13411-46-6) is the reagent of choice because its catalytic activation with TMSOK/Bu₄NCl or fluoride ion avoids the stoichiometric strong base (n-BuLi/t-BuLi) required for the mono-silyl analog [1]. This directly addresses the functional group tolerance limitation documented for 2-lithio-2-trimethylsilyl-1,3-dithiane, which can cause competing enolization or decomposition of base-labile substrates [2]. The demonstrated success with heteroaromatic aldehydes specifically supports procurement for projects targeting nitrogen-, oxygen-, and sulfur-containing heterocyclic scaffolds [1].

Multicomponent Fragment Union in Complex Natural Product Total Synthesis

For research groups executing dithiane-based linchpin coupling strategies in complex molecule synthesis, the bis-silyl dithiane architecture (or the related TBS-dithiane variant) is essential because mono-trialkylsilyl analogs have been explicitly shown to afford lower yields of coupling products under one-flask multicomponent conditions [1]. The one-flask, solvent-controlled Brook rearrangement protocol—enabling sequential reaction with two different electrophiles—requires a silyl dithiane that reliably undergoes metalation, alkylation, and Brook rearrangement without premature desilylation or side reactions. Procurement of the bis-silyl compound ensures access to this high-value synthetic methodology [1].

Acylsilane Synthesis via Catalytic Dedithioacetalization for Silicon-Containing Building Blocks

2,2-Bis(trimethylsilyl)-1,3-dithiane serves as a precursor to acylsilanes—versatile intermediates in cross-coupling, Brook rearrangement, and photochemical transformations—via catalytic dedithioacetalization with 30% H₂O₂ catalyzed by iron(III) acetylacetonate–sodium iodide [1]. The bis-silyl architecture ensures that after Peterson olefination or dethioketalization, the silicon functionality is retained in the product, unlike mono-silyl analogs where the single silyl group is consumed in the olefination step. This makes the bis-silyl compound a strategic procurement choice for laboratories synthesizing silicon-containing building blocks for materials science or bioisostere exploration [1][2].

Laboratory-Scale Procurement Where Bench Stability and Ease of Handling Are Primary Selection Criteria

For academic and industrial laboratories where reagent storage infrastructure is limited or where multiple users share chemical inventory, the crystalline solid form (mp 29–31 °C) and explicit bench-stability of 2,2-bis(trimethylsilyl)-1,3-dithiane provide a tangible operational advantage over the liquid mono-silyl analog (bp 54–55 °C / 0.17 mmHg), which is susceptible to hydrolytic degradation and requires careful anhydrous handling [1][2]. The target compound can be weighed in air on the benchtop, stored at −20 °C for long-term stability, and used without the mandatory cryogenic lithiation step that the mono-silyl analog demands before each use [1]. This reduces experimental setup time and improves reproducibility across different operators.

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